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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed protocol for the sensitive and specific measurement

of immunoproteasome activity in cell lysates using the fluorogenic substrate Ac-ANW-AMC.

This substrate is preferentially cleaved by the β5i (LMP7) subunit of the immunoproteasome,

releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The resulting

fluorescence can be quantified to determine the chymotrypsin-like activity of the

immunoproteasome. This assay is a valuable tool for basic research in immunology and for the

development of therapeutic agents targeting the immunoproteasome in various diseases,

including cancer and autoimmune disorders.

Principle of the Assay
The 26S proteasome is a multi-catalytic protease complex responsible for the degradation of

ubiquitinated proteins, playing a crucial role in cellular homeostasis. In response to

inflammatory signals, such as interferon-gamma (IFN-γ), the constitutive catalytic subunits (β1,

β2, and β5) of the proteasome are replaced by their immuno-subunits (β1i/LMP2, β2i/MECL-1,

and β5i/LMP7) to form the immunoproteasome.[1][2][3] The immunoproteasome exhibits

altered proteolytic specificity, which is important for generating antigenic peptides for

presentation on MHC class I molecules.
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The Ac-ANW-AMC (Acetyl-Alanine-Asparagine-Tryptophan-7-amino-4-methylcoumarin)

peptide substrate is designed to be specifically recognized and cleaved by the chymotrypsin-

like activity of the β5i subunit of the immunoproteasome.[4] Cleavage of the peptide bond

between Tryptophan and AMC releases the fluorophore AMC, which can be detected by

measuring its fluorescence at an emission wavelength of approximately 445-460 nm following

excitation at around 345-360 nm.[5] To ensure the measured activity is specific to the

immunoproteasome, a highly selective inhibitor of the β5i subunit, such as ONX-0914, can be

used as a negative control.

Signaling Pathway for Immunoproteasome
Induction
The expression of immunoproteasome subunits is primarily induced by pro-inflammatory

cytokines, most notably IFN-γ. The binding of IFN-γ to its receptor activates the JAK/STAT

signaling pathway, leading to the transcription of genes encoding the immunoproteasome

subunits. Other signaling pathways, such as the TNF-α/NF-κB and TGF-β/SMAD pathways,

can also influence immunoproteasome induction.
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Caption: IFN-γ signaling pathway leading to immunoproteasome expression.
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Experimental Protocols
Materials and Reagents

Reagent Supplier Example Catalog # Example Storage

Ac-ANW-AMC MedChemExpress HY-112933 -20°C (in DMSO)

ONX-0914 (β5i

inhibitor)
Cayman Chemical 14513 -20°C

Proteasome Activity

Lysis Buffer
- - 4°C

Proteasome Activity

Assay Buffer
- - 4°C

DMSO Sigma-Aldrich D2650 Room Temperature

96-well black, flat-

bottom plates
Corning 3603 Room Temperature

Recombinant Human

IFN-γ
R&D Systems 285-IF -20°C

Proteasome Activity Lysis Buffer Recipe (25 mM Tris-HCl [pH 7.5], 5 mM MgCl₂, 10% glycerol,

1 mM ATP, 1 mM DTT):

Tris-HCl (1 M, pH 7.5): 2.5 mL

MgCl₂ (1 M): 0.5 mL

Glycerol (100%): 10 mL

ATP (100 mM): 1 mL

DTT (1 M): 0.1 mL

Add ddH₂O to 100 mL. Store at 4°C. Add ATP and DTT fresh before use.

Proteasome Activity Assay Buffer Recipe (50 mM Tris-HCl [pH 7.5], 1 mg/ml BSA, 1 mM EDTA,

1 mM ATP, 1 mM DTT):
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Tris-HCl (1 M, pH 7.5): 5 mL

BSA (100 mg/mL): 1 mL

EDTA (0.5 M): 0.2 mL

ATP (100 mM): 1 mL

DTT (1 M): 0.1 mL

Add ddH₂O to 100 mL. Store at 4°C. Add ATP and DTT fresh before use.

Cell Culture and Lysate Preparation
Cell Seeding: Plate cells (e.g., HeLa cells) in 6-well plates and grow to approximately 30%

confluency.

Induction of Immunoproteasome Expression (Optional): To induce immunoproteasome

expression, treat cells with IFN-γ (e.g., 500 U/ml) for 48 hours.

Cell Lysis:

Wash cells with ice-cold PBS.

Lyse the cells by adding an appropriate volume of ice-cold Proteasome Activity Lysis

Buffer.

Homogenize the lysate by passing it through a 26-gauge needle 15 times.

Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C.

Collect the supernatant containing the cell lysate.

Protein Quantification: Determine the protein concentration of the lysate using a standard

method such as the Bradford assay. The recommended protein concentration for the assay

is between 2-5 mg/ml.

Immunoproteasome Activity Assay Protocol
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Ac-ANW-AMC Assay Workflow
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Caption: Workflow for the Ac-ANW-AMC immunoproteasome activity assay.

Prepare Reagents:

Prepare a stock solution of Ac-ANW-AMC (e.g., 50 mM in DMSO).

Prepare a stock solution of ONX-0914 (e.g., 10 mM in DMSO).
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On the day of the experiment, dilute the Ac-ANW-AMC substrate in Proteasome Activity

Assay Buffer to the desired working concentration. A final concentration of 12.5 µM to 50

µM in the well is commonly used.

Assay Setup:

In a black 96-well plate, add your cell lysate (up to 15 µg of total protein) to each well.

For inhibitor control wells, add ONX-0914 to a final concentration that effectively inhibits

β5i activity (e.g., 2.5-10 µM). Incubate for a short period if necessary.

Adjust the volume in each well with Proteasome Activity Assay Buffer to a final volume of

50 µL (or as desired).

Initiate Reaction and Measurement:

Initiate the reaction by adding 50 µL of the diluted Ac-ANW-AMC substrate to each well.

Immediately place the plate in a fluorescence plate reader pre-warmed to 30°C.

Measure the fluorescence kinetically every 3 minutes for at least 60 minutes. Use an

excitation wavelength of 345-380 nm and an emission wavelength of 445-460 nm.

Data Analysis:

The rate of increase in fluorescence (slope of the linear portion of the kinetic curve) is

proportional to the immunoproteasome activity.

Subtract the slope of the inhibitor control wells from the slope of the sample wells to

determine the specific immunoproteasome β5i activity.

Data Presentation
Quantitative Summary of Assay Parameters
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Parameter Recommended Value Reference

Ac-ANW-AMC Concentration 12.5 - 50 µM

ONX-0914 Concentration 2.5 - 10 µM

Total Protein per Well Up to 15 µg

Excitation Wavelength 345 - 380 nm

Emission Wavelength 445 - 460 nm

Assay Temperature 30°C

Kinetic Reading Interval Every 3 minutes

Total Reading Time 60 minutes

Example of Expected Results
The following table illustrates the expected relative fluorescence units (RFU) in HeLa cells with

and without IFN-γ treatment, demonstrating the induction of immunoproteasome activity.

Condition Substrate
RFU at 25 min
(Mean ± SD)

Fold Induction Reference

Untreated HeLa

Cells

Ac-ANW-AMC

(12.5 µM)
590 ± 50 -

IFN-γ Treated

HeLa Cells

Ac-ANW-AMC

(12.5 µM)
8,716 ± 200 14.8

The following table shows the inhibitory effect of ONX-0914 on Ac-ANW-AMC hydrolysis in

IFN-γ treated HeLa cell lysates.
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ONX-0914 Concentration
% Inhibition of Ac-ANW-
AMC Hydrolysis

Reference

2.5 µM 89%

5 µM ~95%

10 µM >98%

Troubleshooting and Considerations
High Background Fluorescence: Ensure complete lysis and clarification of the cell lysate.

Consider using a lower concentration of lysate or substrate.

Low Signal: The cell type may have low endogenous immunoproteasome levels. Induce

expression with IFN-γ. Ensure the activity of the substrate and the functionality of the plate

reader.

Non-linear Kinetics: If the reaction rate decreases over time, it may indicate substrate

depletion or enzyme instability. Use a lower concentration of cell lysate or a higher

concentration of substrate.

Specificity: Always include an inhibitor control (e.g., ONX-0914) to confirm that the measured

activity is specific to the immunoproteasome β5i subunit. The constitutive proteasome does

not efficiently hydrolyze Ac-ANW-AMC.

By following these detailed protocols and considerations, researchers can reliably and

accurately measure immunoproteasome activity, contributing to a deeper understanding of its

role in health and disease and facilitating the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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